1-(1-Benzylpyrrolidin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQGQRVJAOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326828 | |
| Record name | NSC617625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87088-73-1 | |
| Record name | NSC617625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 1 Benzylpyrrolidin 3 Yl Ethanone
Convergent and Divergent Synthetic Approaches to the Pyrrolidine (B122466) Nucleus
The construction of the 1-(1-benzylpyrrolidin-3-yl)ethanone framework can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For instance, a pre-functionalized pyrrolidine ring could be coupled with a benzyl (B1604629) group. A notable example of a convergent approach that could be adapted for this synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. wikipedia.orgyoutube.comnih.gov In this scenario, an azomethine ylide generated from N-benzylglycine or a related derivative could react with an acetyl-containing dipolarophile, such as 3-buten-2-one, to form the substituted pyrrolidine ring in a single step. This method offers the potential for high stereocontrol and the rapid assembly of the core structure. wikipedia.orgyoutube.comnih.gov
Conversely, a divergent synthesis begins with a common intermediate that is subsequently modified to produce a variety of related structures. nih.gov For the synthesis of this compound and its analogs, a suitable starting point could be a readily available pyrrolidine derivative, such as N-benzyl-3-pyrrolidinone. This common precursor can then be subjected to various reactions at the 3-position to introduce the acetyl group or other functionalities. This approach is particularly valuable for creating a library of compounds for structure-activity relationship studies. For example, the synthesis of various 3-substituted-2-pyrazolines has been achieved through a divergent strategy involving the Suzuki cross-coupling of pyrazoline nonaflates with a range of organoboron reagents, showcasing the power of this approach for generating diverse heterocyclic compounds. nih.gov
Precursor Synthesis and Functionalization Strategies for this compound
A common and practical route to this compound involves a two-step process: the synthesis of the precursor 1-(pyrrolidin-3-yl)ethanone (B2417698) followed by N-benzylation.
The precursor, 1-(pyrrolidin-3-yl)ethanone hydrochloride, is a versatile building block in pharmaceutical research and can be synthesized through several routes. nih.gov One approach involves the acylation of a suitable 3-substituted pyrrolidine derivative.
Once 1-(pyrrolidin-3-yl)ethanone is obtained, the final step is the introduction of the benzyl group onto the pyrrolidine nitrogen. This is typically achieved through N-alkylation . The reaction of 1-(pyrrolidin-3-yl)ethanone with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or triethylamine, and a suitable solvent like acetonitrile (B52724) or DMF, would yield the target compound. researchgate.net The N-alkylation of similar heterocyclic systems, such as 2-amino-3-acylthiophenes, has been notoriously difficult under mild conditions, often requiring forcing conditions. nih.gov However, methods utilizing cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed to achieve this transformation under milder conditions. nih.gov Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols also presents a high atom-economical protocol. mdpi.com
An alternative functionalization strategy involves the reaction of N-benzyl-3-cyanopyrrolidine with a methyl Grignard reagent (methylmagnesium bromide). This reaction would introduce the acetyl group at the 3-position. The success of Grignard reactions can be highly dependent on the solvent and reaction conditions to minimize side reactions like Wurtz coupling. researchgate.netnih.govnih.gov
Stereoselective Synthesis of this compound
The stereocenter at the 3-position of the pyrrolidine ring means that this compound can exist as two enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications and can be achieved through several stereoselective strategies.
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of pyrrolidines. Organocatalysis, in particular, has emerged as a valuable strategy. For instance, bifunctional squaramide catalysts have been used in cascade aza-Michael/Michael reactions to produce highly substituted pyrrolidines with excellent diastereoselectivities and enantioselectivities. researchgate.net Similarly, quinine-derived urea (B33335) catalysts have been employed in highly enantioselective [3+2] annulation reactions to construct complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org These catalytic systems could potentially be adapted to the synthesis of chiral this compound by employing suitable prochiral precursors.
Diastereoselective Pathways to this compound
Diastereoselective strategies involve the use of a chiral auxiliary or a chiral reagent to control the stereochemical outcome of a reaction. One such approach is the diastereoselective Michael addition. The addition of a nucleophile to a chiral α,β-unsaturated carbonyl compound can proceed with high diastereoselectivity, establishing the desired stereocenter. rsc.org For example, the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through organocatalytic enantioselective Michael addition reactions. rsc.org Another powerful method is the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with chiral dipolarophiles. nih.gov This approach allows for the creation of multiple stereocenters in a single step with a high degree of control.
Chiral Pool Strategies for this compound
The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. acs.orgunivie.ac.atwikipedia.org Amino acids, such as L-proline, L-glutamic acid, and L-aspartic acid, are excellent chiral pool starting materials for the synthesis of substituted pyrrolidines. nih.govnih.govresearchgate.net
For example, (S)-5-benzylpyrrolidine-2,4-dione has been prepared from L-phenylalanine methyl ester hydrochloride. rsc.org D-glutamic acid can be used as a starting material to produce (R)-3-amino piperidine (B6355638) hydrochloride through a multi-step synthesis, which could be adapted for pyrrolidine synthesis. mdpi.com Similarly, (R)- and (S)-aspartic acid have been used to synthesize the corresponding enantiomers of 3-pyrrolidinylisoxazoles. researchgate.net A synthetic route starting from the appropriate enantiomer of a suitable amino acid could provide access to either (R)- or (S)-1-(1-benzylpyrrolidin-3-yl)ethanone.
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for key steps, such as N-alkylation and Grignard reactions.
For the N-benzylation step, several factors can be tuned to maximize the yield and purity of the product. The choice of base, solvent, temperature, and reaction time are all critical parameters. Below is a table summarizing typical conditions for N-alkylation reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Alkylating Agent | Benzyl bromide | Benzyl chloride | Benzyl alcohol | researchgate.net, mdpi.com |
| Base | K₂CO₃ | Cs₂CO₃ | DIEA | researchgate.net, nih.gov |
| Solvent | Acetonitrile | DMF | Toluene | researchgate.net, nih.gov, google.com |
| Catalyst/Additive | NaI | Tetrabutylammonium iodide | Ruthenium catalyst | nih.gov, mdpi.com |
| Temperature | Room Temperature | 80 °C | 110 °C | google.com |
| Reaction Time | 12 h | 16 h | 24 h | google.com |
For syntheses involving a Grignard reaction to introduce the acetyl group, optimization is crucial to favor the desired 1,2-addition over side reactions. Key parameters to consider include the solvent, temperature, and the nature of the Grignard reagent itself.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Grignard Reagent | MeMgBr | MeMgCl | MeLi | researchgate.net, nih.gov |
| Solvent | Diethyl ether | THF | Dioxane | researchgate.net, nih.gov |
| Temperature | 0 °C | -40 °C | -78 °C | mit.edu |
| Additive | LiCl | CeCl₃ | - | |
| Reaction Time | 1 h | 4 h | 12 h | mit.edu |
By carefully selecting and optimizing these reaction conditions, the synthesis of this compound can be achieved with high efficiency and purity, facilitating its further investigation and application.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering alternative solvents, catalysts, and energy sources to improve efficiency and minimize waste and the use of hazardous substances. researchgate.netijariie.com
For the synthesis of the pyrrolidinone core, several green approaches have been developed for related structures. These include one-pot, multi-component reactions that increase atom economy and reduce the number of separate work-up and purification steps. vjol.info.vn The use of environmentally benign solvents, such as ethanol (B145695) or even water, is a key aspect of greening the synthesis of pyrrolidine derivatives. vjol.info.vnrsc.org For instance, the synthesis of substituted 3-pyrrolin-2-ones has been reported using citric acid as a biodegradable catalyst in ethanol, promoted by ultrasound irradiation, which can lead to shorter reaction times and higher yields. vjol.info.vn
Solvent-free, or neat, reaction conditions, often facilitated by grinding, represent another significant green advancement for the synthesis of pyrrolidinone analogs. google.com These methods can eliminate the need for solvents altogether, simplifying purification and reducing waste.
In the context of converting the N-benzyl-3-pyrrolidinone intermediate to the final product, traditional organometallic reagents like Grignard reagents often require anhydrous ethereal solvents, which have safety and environmental concerns. Research into greener alternatives for such transformations is ongoing.
The debenzylation of the final product, if required for further derivatization, is often carried out by catalytic hydrogenation. While this is generally considered a green reaction, the choice of catalyst and reaction conditions can be optimized. For example, the use of more efficient and selective catalysts can reduce reaction times and temperatures, thereby lowering energy consumption.
The following table summarizes potential green chemistry improvements for the synthesis of this compound.
| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) |
| Pyrrolidinone Ring Formation | Stepwise synthesis with organic solvents. | One-pot, multi-component reaction in a green solvent (e.g., ethanol). vjol.info.vn | Atom Economy, Safer Solvents, Reduced Derivatives |
| Catalysis in Ring Formation | Use of conventional bases or acids. | Use of a biodegradable catalyst like citric acid. vjol.info.vn | Catalysis |
| Energy Input | Conventional heating. | Ultrasound irradiation. vjol.info.vn | Design for Energy Efficiency |
| Acylation of Pyrrolidinone | Grignard reaction in ethereal solvents. | Exploration of solid-supported reagents or flow chemistry to minimize solvent use and improve safety. | Safer Solvents and Auxiliaries, Inherently Safer Chemistry for Accident Prevention |
| Solvent Use | Use of volatile organic compounds (VOCs). | Catalyst and solvent-free synthesis via grinding for related pyrrolidinones. google.com | Safer Solvents and Auxiliaries |
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation of 1 1 Benzylpyrrolidin 3 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms within 1-(1-Benzylpyrrolidin-3-yl)ethanone.
1D and 2D NMR Techniques for Proton and Carbon Skeletal Determination
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the pyrrolidine (B122466) and acetyl moieties. The aromatic protons would typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons would resonate as a singlet or a pair of doublets around δ 3.6 ppm. The protons on the pyrrolidine ring and the acetyl methyl group would be found in the more upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The carbonyl carbon of the ketone is characteristically found at the low-field end of the spectrum (around δ 208 ppm), while the aromatic carbons of the benzyl group would appear in the δ 127-138 ppm range. The carbons of the pyrrolidine ring and the benzylic methylene group would resonate in the δ 45-65 ppm region, with the acetyl methyl carbon appearing at a higher field.
To definitively assign these resonances and establish the connectivity between protons and carbons, a suite of 2D NMR experiments is employed. These include:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the acetyl group and the pyrrolidine ring, and between the benzyl group and the nitrogen atom of the pyrrolidine ring.
| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (CH₂) | ~3.60 | Singlet | 2H |
| Pyrrolidine CH | 2.80 - 3.20 | Multiplet | 1H |
| Pyrrolidine CH₂ | 2.20 - 2.80 | Multiplet | 4H |
| Acetyl CH₃ | ~2.10 | Singlet | 3H |
| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~208 |
| Aromatic (C₆H₅) | 127 - 138 |
| Benzylic (CH₂) | ~60 |
| Pyrrolidine (CH, CH₂) | 45 - 55 |
| Acetyl (CH₃) | ~28 |
Stereochemical Assignment via NOESY and Chiral Shift Reagents
The pyrrolidine ring of this compound contains a stereocenter at the C3 position. The determination of the absolute and relative stereochemistry is a critical aspect of its full characterization.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can be used to determine the relative stereochemistry of the substituents on the pyrrolidine ring. For instance, correlations between the C3 proton and specific protons on the benzyl group or the acetyl methyl group can provide insights into the preferred conformation and the spatial orientation of these groups.
To determine the enantiomeric purity of a sample, chiral shift reagents can be employed. These are chiral lanthanide complexes that form diastereomeric complexes with the enantiomers of the target compound. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their differentiation and quantification.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass of C₁₃H₁₇NO is 203.1310 g/mol . An experimental HRMS measurement that matches this value would confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.
A prominent fragmentation pathway for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org Therefore, the MS/MS spectrum of this compound would likely show a prominent fragment ion resulting from the loss of the acetyl group (CH₃CO•), leading to a fragment at m/z 160. Another expected fragmentation is the cleavage of the benzyl group, resulting in a tropylium (B1234903) ion at m/z 91, a common fragment for benzyl-containing compounds. Cleavage of the pyrrolidine ring would also produce a series of characteristic fragment ions. A study on the fragmentation of ketamine analogues, which also contain a substituted amine ring, highlights the prevalence of α-cleavage and subsequent losses of small molecules like CO. nih.gov
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 203 | [M]⁺ |
| 160 | [M - CH₃CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for the identification of specific functional groups present in a molecule.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine would be observed in the 1250-1020 cm⁻¹ range. The aromatic C-H stretching vibrations of the benzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine and acetyl groups would be found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. researchgate.net The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch would also be observable, although it is typically weaker in Raman than in IR. The various C-C and C-H vibrations of the aliphatic portions of the molecule would also be present. Comparing the IR and Raman spectra can aid in a more complete vibrational assignment, as some vibrations may be strong in one technique and weak or absent in the other. nih.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Ketone (C=O) | Stretch | 1700 - 1725 (Strong) | 1700 - 1725 (Weak-Medium) |
| Tertiary Amine (C-N) | Stretch | 1250 - 1020 (Medium) | Variable |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aliphatic C-H | Stretch | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of molecules.
The first step in a crystallographic analysis is the growth of a high-quality single crystal of the target compound, in this case, this compound. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the intensities and positions of the diffracted X-ray beams, the electron density map of the molecule can be constructed, revealing the precise location of each atom.
For chiral molecules like this compound, which contains a stereocenter at the C3 position of the pyrrolidine ring, determining the absolute configuration (R or S) is of paramount importance. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The differences in the intensities of Friedel pairs of reflections allow for the unambiguous assignment of the absolute stereochemistry.
A hypothetical set of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis. This data is representative of what would be expected for a small organic molecule of this nature.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇NO |
| Formula Weight | 203.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.56 |
| b (Å) | 5.87 |
| c (Å) | 11.23 |
| β (°) | 105.4 |
| Volume (ų) | 545.8 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.237 |
| Absolute Configuration | (S) or (R) |
The data in the table would allow for the precise determination of all bond lengths and angles within the molecule. For instance, the C-C and C-N bond lengths within the pyrrolidine ring, the C=O bond of the acetyl group, and the C-C bonds of the benzyl group would be defined with high precision. Furthermore, the analysis would reveal the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation to minimize steric strain. The orientation of the benzyl and acetyl substituents relative to the pyrrolidine ring would also be unequivocally established.
Circular Dichroism (CD) Spectroscopy for Chiral this compound
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiroptical properties of molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This technique is particularly valuable for determining the absolute configuration of chiral compounds and for studying their conformational changes in different environments.
When applied to a chiral molecule like this compound, a CD spectrum would exhibit positive and/or negative peaks, known as Cotton effects, in the regions where the molecule's chromophores absorb light. The primary chromophores in this molecule are the phenyl ring of the benzyl group and the carbonyl group of the acetyl moiety.
The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the sample can be confidently assigned.
A hypothetical CD spectroscopic data set for an enantiomer of this compound is presented in the table below.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|
| ~260 | +500 | π → π* transition (phenyl ring) |
| ~285 | -1200 | n → π* transition (carbonyl group) |
In this hypothetical example, the positive Cotton effect around 260 nm would be associated with the electronic transitions of the aromatic benzyl group, while the negative Cotton effect at approximately 285 nm would be attributed to the carbonyl chromophore. The specific signs and intensities of these peaks are a unique signature of one of the enantiomers. The opposite enantiomer would be expected to show a mirror-image CD spectrum, with a negative Cotton effect around 260 nm and a positive one around 285 nm.
Furthermore, CD spectroscopy can be used to study the conformational flexibility of the molecule. Changes in solvent polarity or temperature can influence the conformational equilibrium, which would be reflected in changes in the CD spectrum. This provides valuable insights into the dynamic behavior of the molecule in solution.
Investigation of Biological Activity and Mechanistic Interactions of 1 1 Benzylpyrrolidin 3 Yl Ethanone
In Vivo Efficacy Studies in Animal Models
Due to the lack of in vitro data, no in vivo studies have been conducted on 1-(1-Benzylpyrrolidin-3-yl)ethanone.
There are no reports of this compound being tested in any animal models of neurological disorders.
Should promising in vitro activity be identified, the compound could be evaluated in relevant animal models. For instance, some N-benzylpyrrolidine derivatives have been tested in mouse models of Alzheimer's disease, where they showed an ability to ameliorate cognitive dysfunction. ebi.ac.uk Other pyrrolidine (B122466) derivatives have demonstrated neuroprotective effects in a rat model of ischemic stroke. nih.gov
Computational and Theoretical Studies on 1 1 Benzylpyrrolidin 3 Yl Ethanone
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 1-(1-Benzylpyrrolidin-3-yl)ethanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide a detailed understanding of its fundamental chemical properties. mdpi.comnih.govnih.gov
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical stability. nih.govmdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyl (B1604629) and pyrrolidine (B122466) nitrogen, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed over the acetyl group, particularly the carbonyl carbon, suggesting this as a potential site for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the acetyl group, making it a prime site for protonation and hydrogen bond donation. The areas around the hydrogen atoms of the benzyl group and the pyrrolidine ring would exhibit positive potential.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. mdpi.com
Given the structural similarity of the pyrrolidine core to various bioactive molecules, this compound could be docked into the active site of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govnih.gov The docking simulation would predict the binding affinity (docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
Table 2: Hypothetical Docking Results of this compound with Acetylcholinesterase
| Parameter | Value/Description |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Trp84, Tyr121, Phe330 |
| Types of Interactions | Pi-pi stacking with the benzyl group, hydrogen bond with the carbonyl oxygen. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, an MD simulation could reveal its conformational flexibility and the stability of its interactions when bound to a biological target. plos.org
An MD simulation of the docked complex of this compound with a protein would involve placing the system in a simulated physiological environment (water, ions) and observing its atomic movements over a period of nanoseconds. The results would provide information on the stability of the binding pose predicted by docking, the flexibility of the ligand within the active site, and the key residues that maintain the interaction over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.govresearchgate.net To develop a QSAR model for derivatives of this compound, a set of analogs with varying substituents on the benzyl and pyrrolidine rings would need to be synthesized and their biological activity measured. nih.gov
Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties, would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts the biological activity based on these descriptors.
Table 3: Example of Descriptors for a QSAR Model of this compound Derivatives
| Descriptor | Type | Potential Influence on Activity |
| LogP | Lipophilic | Membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight | Steric | Size constraints within the binding site. |
| Dipole Moment | Electronic | Polar interactions with the receptor. |
| Number of H-bond donors/acceptors | Electronic | Formation of hydrogen bonds with the receptor. |
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.commdpi.com These predictions are valuable for confirming the structure of a newly synthesized compound.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. mdpi.com The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to aid in the structural elucidation. Similarly, the vibrational frequencies can be calculated to predict the IR spectrum and identify characteristic functional group peaks. mdpi.com
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~208 |
| Benzyl CH₂ | ~58 |
| Pyrrolidine CH (linked to acetyl) | ~45 |
| Aromatic Carbons | 127-138 |
| Acetyl CH₃ | ~28 |
Structure Activity Relationship Sar and Design of 1 1 Benzylpyrrolidin 3 Yl Ethanone Derivatives
Systematic Structural Modifications of the Pyrrolidine (B122466) Ring
The pyrrolidine ring serves as a versatile scaffold in numerous biologically active compounds, and its structural modifications can significantly impact pharmacological properties. The conformation of the pyrrolidine ring, influenced by its substituents, plays a crucial role in how a molecule interacts with its biological target nih.gov.
Systematic modifications to the pyrrolidine ring of 1-(1-Benzylpyrrolidin-3-yl)ethanone can involve several strategies:
Ring Size Variation: Expanding or contracting the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) or a four-membered azetidine ring can alter the spatial arrangement of the pharmacophoric groups. These changes can affect binding affinity and selectivity for the target receptor.
Introduction of Substituents: Placing various functional groups (e.g., hydroxyl, alkyl, or fluoro groups) at different positions on the pyrrolidine ring can influence the molecule's polarity, lipophilicity, and metabolic stability. For instance, the stereochemistry of substituents at the 3 and 4-positions of the pyrrolidine ring has been shown to be a key determinant of activity in other pyrrolidine-based compounds nih.gov.
Ring Constraining Strategies: Introducing conformational constraints, such as incorporating the pyrrolidine into a bicyclic system, can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency and selectivity.
Table 1: Hypothetical Biological Activity of Pyrrolidine Ring Modified Analogs
| Compound ID | Modification | Target Affinity (Ki, nM) |
| 1a | Unmodified this compound | 100 |
| 1b | 4-Fluoro substitution | 50 |
| 1c | 4-Hydroxy substitution | 80 |
| 1d | Ring expansion to Piperidine | 150 |
| 1e | Ring contraction to Azetidine | 200 |
Modifications to the Benzyl (B1604629) Moiety and Acetyl Group
The N-benzyl group and the 3-acetyl group are critical components of the this compound structure, and their modification offers a rich avenue for SAR exploration.
Modifications to the Benzyl Moiety:
The N-benzyl group can engage in various interactions with biological targets, including hydrophobic and cation-π interactions. Altering the electronic and steric properties of the phenyl ring can fine-tune these interactions.
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic nature of the ring and its interaction with the target. For example, in a series of N-benzyl phenethylamines, substitutions on the N-benzyl group were found to significantly influence selectivity for serotonin (B10506) receptors.
Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different binding interactions and improve properties like solubility.
Alteration of the Methylene (B1212753) Linker: The length and flexibility of the methylene linker between the nitrogen atom and the phenyl ring can be modified to optimize the orientation of the aromatic ring within the binding pocket.
Modifications to the Acetyl Group:
The acetyl group at the 3-position of the pyrrolidine ring is a key pharmacophoric feature. Its carbonyl oxygen can act as a hydrogen bond acceptor.
Chain Length Variation: The methyl group of the acetyl moiety can be replaced with longer alkyl chains (e.g., ethyl, propyl) to probe for additional hydrophobic interactions in the binding site.
Bioisosteric Replacement: The acetyl group can be replaced with other functional groups that mimic its steric and electronic properties (bioisosteres). Examples include replacing the carbonyl group with an oxime or converting the acetyl group to a cyano or a small heterocyclic ring like an oxadiazole. Such modifications can alter the compound's metabolic stability and binding mode.
Table 2: Hypothetical Biological Activity of Benzyl and Acetyl Modified Analogs
| Compound ID | Benzyl Modification | Acetyl Modification | Target Affinity (Ki, nM) |
| 2a | Unmodified | Unmodified | 100 |
| 2b | 4-Fluoro | Unmodified | 75 |
| 2c | 4-Methoxy | Unmodified | 120 |
| 2d | Unmodified | Propanoyl | 90 |
| 2e | Unmodified | Cyano | 150 |
Synthesis of Analogs and Homologs of this compound
The synthesis of analogs and homologs of this compound is crucial for a thorough investigation of its SAR. Synthetic strategies typically involve the modification of readily available starting materials.
A common synthetic route to the core structure involves the N-benzylation of a suitable 3-substituted pyrrolidine precursor. For instance, 3-acetylpyrrolidine can be reacted with benzyl bromide or a substituted benzyl bromide in the presence of a base to yield the desired N-benzyl derivatives.
To introduce modifications to the pyrrolidine ring, a variety of synthetic methods can be employed. For example, substituted pyrrolidines can be synthesized through multi-component reactions or by the functionalization of proline derivatives chemicalbook.com. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines/benzylamines provides another versatile route to modified pyrrolidine scaffolds nih.gov.
The synthesis of analogs with modified acetyl groups can be achieved by starting with a different 3-substituted pyrrolidine or by chemical transformation of the acetyl group in the final compound. For example, the ketone of the acetyl group can be reduced to an alcohol or converted to an oxime.
Evaluation of Derivatives for Modified Biological Activity and Selectivity
Once a library of analogs and homologs is synthesized, each compound must be subjected to a battery of biological assays to determine its activity and selectivity. The specific assays employed will depend on the intended therapeutic target of the parent compound.
In Vitro Assays: These are typically the first step in the evaluation process and include receptor binding assays to determine the affinity of the compounds for their target (e.g., measuring Ki or IC50 values). Functional assays are also crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
Selectivity Profiling: It is important to assess the selectivity of the new derivatives by testing them against a panel of related and unrelated receptors or enzymes. High selectivity is often a key determinant of a favorable side-effect profile.
In Vivo Models: Promising compounds identified from in vitro studies are then advanced to in vivo models in animals to evaluate their efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.
The data generated from these evaluations are then used to refine the SAR model and guide the design of the next generation of compounds.
Rational Design Principles for Novel Pyrrolidine-Based Compounds
The insights gained from SAR studies on this compound and its derivatives can be used to establish rational design principles for the development of novel pyrrolidine-based therapeutic agents.
Pharmacophore Modeling: By identifying the key structural features essential for biological activity (the pharmacophore), researchers can design new molecules that retain these features while having improved properties. The pharmacophore for this class of compounds might include the basic nitrogen of the pyrrolidine, the aromatic ring of the benzyl group, and the hydrogen bond accepting acetyl group, all with a specific spatial arrangement.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), computational docking studies can be used to predict how different analogs will bind to the target. This allows for the in silico design of molecules with optimized interactions, potentially leading to higher potency and selectivity.
Property-Based Design: In addition to optimizing for biological activity, rational design also involves tailoring the physicochemical properties of the compounds to ensure they have good drug-like characteristics. This includes optimizing for solubility, membrane permeability, and metabolic stability to improve oral bioavailability and duration of action.
By integrating these rational design principles, the knowledge gleaned from the SAR of this compound can be leveraged to create novel and improved drug candidates for a variety of therapeutic applications.
Analytical Methodologies for Detection and Quantification of 1 1 Benzylpyrrolidin 3 Yl Ethanone in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are paramount for separating 1-(1-Benzylpyrrolidin-3-yl)ethanone from starting materials, byproducts, and other impurities, thereby allowing for its purity to be assessed and its quantity to be accurately measured.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for routine purity checks and quantification.
A typical approach to developing an HPLC method for this compound would involve reversed-phase chromatography, given the compound's moderate polarity. A C18 or C8 column would be a suitable initial choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure good resolution of all components within a reasonable analysis time. Detection is commonly achieved using a UV detector, as the benzyl (B1604629) group in the molecule provides a strong chromophore. The development process involves optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation and peak shape.
An exemplary HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 203.28 g/mol , may be amenable to GC analysis, although its boiling point might be relatively high. A key consideration would be its thermal stability in the GC inlet and column.
Method development for GC would involve selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase such as a 5% phenyl-polysiloxane. The oven temperature program would need to be optimized to ensure good separation of the target compound from any impurities. A flame ionization detector (FID) would be suitable for quantification due to its high sensitivity to organic compounds. For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach.
Below is a hypothetical GC method for the analysis of this compound.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | FID at 300 °C |
| Injection Mode | Split (10:1) |
Since this compound possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, it exists as a pair of enantiomers. In many research contexts, particularly those involving biological systems, it is crucial to separate and quantify these enantiomers. Chiral chromatography is the most effective method for this purpose.
Chiral HPLC is the predominant technique, utilizing a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. researchgate.net The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline separation of the enantiomers. The choice of mobile phase, which can range from hexane/alcohol mixtures to aqueous/organic mixtures, is critical for achieving enantioselectivity. researchgate.net
An example of a chiral HPLC method for enantiomeric separation is provided below.
| Parameter | Condition |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
Spectrophotometric Methods (UV-Vis)
UV-Visible spectrophotometry can be a straightforward and rapid method for the quantification of this compound in solution, provided that it is the only component that absorbs at the selected wavelength or that the absorbance of other components is negligible or can be corrected for. The presence of the benzene (B151609) ring in the benzyl group gives the molecule a characteristic UV absorbance profile.
A UV-Vis method would involve preparing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be expected in the range of 250-270 nm, typical for benzene derivatives. While simple and cost-effective, UV-Vis spectrophotometry lacks the specificity of chromatographic methods and is best suited for the analysis of relatively pure samples or for high-throughput screening assays where a high degree of specificity is not required.
Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures containing multiple components, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable.
LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly well-suited for this compound. An LC-MS method would typically employ electrospray ionization (ESI) to generate ions of the target molecule. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. nih.govwaters.com This technique is invaluable for identifying and quantifying the compound and its potential metabolites in biological samples.
GC-MS (Gas Chromatography-Mass Spectrometry) , as mentioned earlier, provides structural information through the fragmentation pattern of the molecule upon electron ionization. The resulting mass spectrum serves as a chemical fingerprint that can be used for definitive identification by comparison with a reference spectrum or through spectral interpretation. The fragmentation of N-benzylpyrrolidine derivatives often involves cleavage of the benzyl group (producing a characteristic ion at m/z 91) and fragmentation of the pyrrolidine ring. miamioh.edu
A summary of expected mass spectral data is presented in the table below.
| Technique | Ionization Mode | Expected Key Ions (m/z) |
| LC-MS | ESI+ | 204.1 [M+H]⁺ |
| GC-MS | EI | 203 [M]⁺, 112, 91, 77 |
Method Validation for Research Applications
For any analytical method to be considered reliable, it must undergo a validation process to demonstrate its suitability for the intended purpose. In a research context, method validation ensures that the data generated are accurate, precise, and reproducible. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For research applications, the extent of validation may be less stringent than for regulatory submissions, but a thorough understanding of the method's performance is still essential for generating high-quality, reliable data.
Future Research Directions and Academic Potential of 1 1 Benzylpyrrolidin 3 Yl Ethanone
Exploration of Novel Biological Targets and Therapeutic Areas
The true therapeutic potential of 1-(1-Benzylpyrrolidin-3-yl)ethanone can only be unlocked through comprehensive biological screening to identify its molecular targets. The pyrrolidine (B122466) scaffold is a known constituent of drugs targeting a wide array of biological systems. nih.govnih.govfrontiersin.org
Table 1: Potential Therapeutic Areas for Pyrrolidine-Based Compounds
| Therapeutic Area | Examples of Pyrrolidine-Containing Drugs |
| Central Nervous System Disorders | Aniracetam, Phenylpiracetam |
| Cancer | Belinostat, Pazopanib |
| Viral Infections | Telaprevir, Ombitasvir |
| Bacterial Infections | Gemifloxacin |
| Hypertension | Captopril |
This table is illustrative and not exhaustive.
Future research should involve high-throughput screening of this compound against diverse panels of receptors, enzymes, and ion channels. Given the structural similarities to known psychoactive compounds, initial investigations could focus on targets within the central nervous system, such as dopamine (B1211576) transporters, serotonin (B10506) receptors, and NMDA receptors. uran.uanih.gov Furthermore, the potential for anticancer and antimicrobial activities should not be overlooked, as many substituted pyrrolidines have demonstrated efficacy in these areas. nih.gov
Development of Advanced Synthetic Routes and Methodologies
While the synthesis of this compound can be accomplished through established chemical reactions, the development of more advanced, efficient, and stereoselective synthetic methodologies presents a significant academic opportunity. The pyrrolidine ring in this compound contains a stereocenter, and the biological activity of enantiomers can differ significantly. researchgate.net
Future synthetic research could focus on:
Asymmetric Synthesis: Developing novel catalytic methods to produce enantiomerically pure forms of this compound. This would enable a clearer understanding of the structure-activity relationship (SAR) and the identification of the more potent enantiomer.
Flow Chemistry: Utilizing microreactor technology for a more controlled, scalable, and potentially safer synthesis process.
Green Chemistry Approaches: Employing more environmentally benign reagents and solvents to reduce the environmental impact of the synthesis. nih.gov
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can be powerfully applied to the study of this compound and its analogs.
Table 2: Applications of AI/ML in the Research of this compound
| AI/ML Application | Potential Use Case |
| Target Prediction | In silico screening of the compound against vast databases of biological targets to predict potential protein interactions. |
| Virtual Screening | Screening large virtual libraries of derivatives of this compound to identify compounds with improved predicted activity and pharmacokinetic properties. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs to guide lead optimization. |
| De Novo Design | Generating novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target. |
Computational studies, including molecular docking and dynamics simulations, can provide initial insights into the binding modes and affinities of this compound with predicted biological targets. mdpi.com These computational predictions can then guide and prioritize experimental validation, saving significant time and resources.
Interdisciplinary Research Collaborations
The multifaceted nature of modern drug discovery necessitates a collaborative approach. The study of this compound would greatly benefit from interdisciplinary collaborations between chemists, biologists, pharmacologists, and computational scientists.
A successful research program would involve:
Medicinal Chemists: To synthesize the compound and its derivatives, and to analyze structure-activity relationships.
Pharmacologists: To conduct in vitro and in vivo studies to determine the biological activity and mechanism of action.
Computational Chemists: To perform molecular modeling and simulations to guide compound design and interpret experimental results.
Structural Biologists: To determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for further optimization.
Such collaborations are essential to bridge the gap between initial discovery and the development of a viable therapeutic agent.
Potential for Lead Optimization and Pre-clinical Candidate Identification
Should initial biological screening reveal promising activity, this compound could serve as a valuable lead compound for further optimization. The goal of lead optimization is to enhance the desired pharmacological properties of a compound while minimizing undesirable effects.
The benzyl (B1604629) and ethanone (B97240) moieties of the molecule provide ample opportunities for chemical modification to improve:
Potency: Increasing the affinity of the compound for its biological target.
Selectivity: Ensuring the compound interacts primarily with the desired target to reduce off-target effects.
Pharmacokinetic Profile: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body at therapeutic concentrations.
A systematic lead optimization campaign, guided by computational modeling and iterative biological testing, could potentially lead to the identification of a pre-clinical candidate derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-Benzylpyrrolidin-3-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation or acylation of pyrrolidine derivatives. For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce the ethanone group to the benzylpyrrolidine scaffold. Reaction optimization, such as controlling stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and temperature (reflux in ethanol at 80°C), is critical for maximizing yield (≥65%) . Solvent choice (e.g., DMF for polar intermediates) and purification via recrystallization (ethanol/water) are also key steps .
Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies characteristic signals: benzyl protons (δ 7.2–7.4 ppm), pyrrolidine CH₂ (δ 2.5–3.0 ppm), and ethanone carbonyl (δ 2.1 ppm) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and torsional angles to confirm stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste handlers. Emergency measures include rinsing skin/eyes with water for 15 minutes and consulting SDS guidelines for toxicity data (e.g., H303/H313/H333 warnings) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates parameters like absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A):
These values correlate with nucleophilic/electrophilic behavior, guiding reaction design (e.g., η < 4 eV indicates soft acid/base interactions) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Cross-validate using high-resolution mass spectrometry (HRMS) and variable-temperature NMR. For example, DMSO-d₆ can stabilize enolic forms, while CDCl₃ favors keto tautomers .
Q. How is this compound utilized in molecular docking studies for drug discovery?
- Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors. Docking workflows (e.g., AutoDock Vina) parameterize the ethanone group as a hydrogen-bond acceptor. PyMOL visualizes interactions (e.g., with ATP-binding pockets), validated by binding affinity assays (IC₅₀ < 10 µM) .
Q. What advanced analytical techniques are used to assess purity and stability of this compound under varying conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
